![molecular formula C16H14N2O2S B5777135 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)
4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTC-209, and it belongs to the class of thiazolidinedione derivatives. PTC-209 has been shown to have promising anticancer properties, making it a potential candidate for cancer treatment.
Wirkmechanismus
PTC-209 exerts its anticancer effects by inhibiting the activity of BMI-1. BMI-1 is a protein that plays a crucial role in the self-renewal and maintenance of cancer stem cells. Inhibition of BMI-1 activity leads to the suppression of cancer stem cells, which are responsible for cancer recurrence and metastasis. PTC-209 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer treatment. It has been reported to have a half-life of approximately 9 hours in mice, indicating its potential for use in vivo. PTC-209 has also been shown to inhibit the growth of various types of cancer cells, including breast cancer, colon cancer, and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PTC-209 is its potential as a targeted therapy for cancer. It specifically targets cancer stem cells, which are responsible for cancer recurrence and metastasis. PTC-209 has also been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of PTC-209 is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of PTC-209. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of the potential of PTC-209 as a combination therapy with other anticancer agents. Additionally, the potential of PTC-209 for the treatment of other diseases, such as diabetes and obesity, could also be explored. Finally, the development of more efficient delivery methods for PTC-209 could also be an area of future research.
Synthesemethoden
The synthesis of PTC-209 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-cyano-4,6-dimethyl-2-bromopyridine in the presence of a base, followed by the reduction of the resulting intermediate with thioacetic acid. This method has been reported to yield PTC-209 with high purity and in good yield.
Wissenschaftliche Forschungsanwendungen
PTC-209 has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in various types of cancer. Inhibition of BMI-1 activity leads to the suppression of cancer stem cells, which are responsible for cancer recurrence and metastasis. PTC-209 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-7-11(2)18-15(14(10)8-17)21-9-12-3-5-13(6-4-12)16(19)20/h3-7H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEKWSIWANIIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanylmethyl)-benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

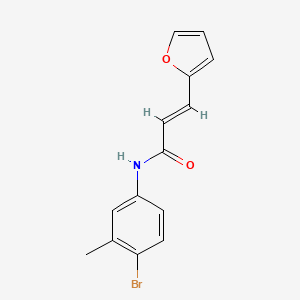

![2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5777074.png)
![3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)
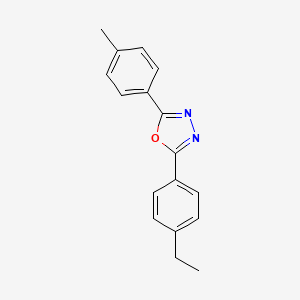
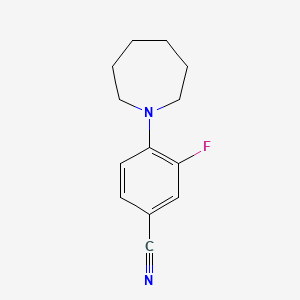

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5777106.png)
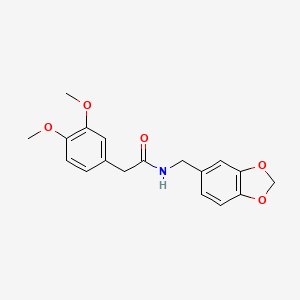
![4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)
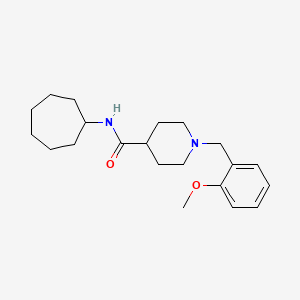
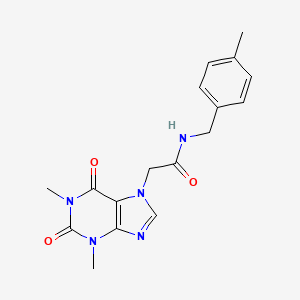
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)